3-{6-[4-(4-chlorophenyl)piperazin-1-yl]-6-oxohexyl}quinazolin-4(3H)-one
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Overview
Description
3-{6-[4-(4-chlorophenyl)piperazin-1-yl]-6-oxohexyl}quinazolin-4(3H)-one is a complex organic compound that features a quinazolinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{6-[4-(4-chlorophenyl)piperazin-1-yl]-6-oxohexyl}quinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The initial step involves the synthesis of the piperazine intermediate by reacting 4-chlorophenylamine with piperazine under controlled conditions.
Quinazolinone Formation: The quinazolinone core is synthesized through a cyclization reaction involving an appropriate precursor, such as anthranilic acid derivatives.
Coupling Reaction: The final step involves coupling the piperazine intermediate with the quinazolinone core using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), under mild conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{6-[4-(4-chlorophenyl)piperazin-1-yl]-6-oxohexyl}quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of alkylated piperazine derivatives.
Scientific Research Applications
3-{6-[4-(4-chlorophenyl)piperazin-1-yl]-6-oxohexyl}quinazolin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: It is used in research to understand its effects on cellular pathways and its potential as a drug candidate.
Chemical Biology: The compound serves as a tool to study the interactions between small molecules and biological macromolecules.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-{6-[4-(4-chlorophenyl)piperazin-1-yl]-6-oxohexyl}quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety is known to enhance binding affinity to these targets, leading to modulation of their activity. The quinazolinone core can interact with various cellular pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-{3-[4-(4-chlorophenyl)piperazin-1-yl]propyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one: This compound shares the piperazine moiety and has similar pharmacokinetic properties.
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine: Another compound with a piperazine ring, used in various medicinal chemistry applications.
Uniqueness
3-{6-[4-(4-chlorophenyl)piperazin-1-yl]-6-oxohexyl}quinazolin-4(3H)-one is unique due to its specific combination of the quinazolinone core and the piperazine moiety, which together enhance its potential as a therapeutic agent. The presence of the 4-chlorophenyl group further contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C24H27ClN4O2 |
---|---|
Molecular Weight |
438.9 g/mol |
IUPAC Name |
3-[6-[4-(4-chlorophenyl)piperazin-1-yl]-6-oxohexyl]quinazolin-4-one |
InChI |
InChI=1S/C24H27ClN4O2/c25-19-9-11-20(12-10-19)27-14-16-28(17-15-27)23(30)8-2-1-5-13-29-18-26-22-7-4-3-6-21(22)24(29)31/h3-4,6-7,9-12,18H,1-2,5,8,13-17H2 |
InChI Key |
NXBOYSTUNZCIHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)CCCCCN3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
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